molecular formula C21H19N3O2 B15151291 1'-ethyl-4'-(nitromethyl)-4'H-2,3'-biquinoline

1'-ethyl-4'-(nitromethyl)-4'H-2,3'-biquinoline

Cat. No.: B15151291
M. Wt: 345.4 g/mol
InChI Key: XTDVPHJOOUEMFX-UHFFFAOYSA-N
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Description

1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is an organic compound that belongs to the class of biquinolines Biquinolines are known for their unique structural features, which include two quinoline units linked together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the quinoline ring undergoes nitration followed by alkylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3), alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline rings can intercalate with DNA or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is unique due to its biquinoline structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

1-ethyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline

InChI

InChI=1S/C21H19N3O2/c1-2-23-13-18(20-12-11-15-7-3-5-9-19(15)22-20)17(14-24(25)26)16-8-4-6-10-21(16)23/h3-13,17H,2,14H2,1H3

InChI Key

XTDVPHJOOUEMFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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